2-Chloro-5-ethoxynicotinonitrile
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Overview
Description
2-Chloro-5-ethoxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chlorine atom at the 2-position and an ethoxy group at the 5-position on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethoxynicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with ethyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethoxy group. The general reaction scheme is as follows:
2-Chloronicotinonitrile+Ethyl AlcoholBase, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethoxynicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-5-ethoxynicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethoxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxynicotinonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-3-ethoxynicotinonitrile: Similar structure but with the ethoxy group at the 3-position.
2-Bromo-5-ethoxynicotinonitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-Chloro-5-ethoxynicotinonitrile is unique due to the specific positioning of the chlorine and ethoxy groups, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
2-chloro-5-ethoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-2-12-7-3-6(4-10)8(9)11-5-7/h3,5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STATWFOXJQIOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(N=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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